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Executive Summary
Prolactin (PRL), a pleiotropic hormone primarily secreted by the anterior pituitary gland, is

involved in over 300 distinct biological functions, ranging from lactation and reproduction to

immunoregulation and metabolism.[1][2] Its effects are mediated through the prolactin receptor

(PRLR), a member of the class I cytokine receptor superfamily.[3][4] Upon ligand binding, the

PRLR, which lacks intrinsic kinase activity, initiates a complex network of intracellular signaling

cascades.[3] This guide provides a detailed technical overview of the core mechanisms of

prolactin signaling, focusing on the principal pathways activated, their regulation, and the

experimental methodologies used for their investigation. The primary signaling modules include

the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, the

Mitogen-Activated Protein Kinase (MAPK) pathway, the Phosphatidylinositol 3-Kinase

(PI3K)/Akt pathway, and pathways involving Src family kinases (SFKs).[1][5] Understanding

these intricate pathways is critical for developing therapeutic strategies targeting pathologies

associated with aberrant PRL signaling, such as certain cancers and autoimmune diseases.[5]

[6]

Prolactin Receptor Activation
The initiation of prolactin signaling begins with the binding of PRL to its receptor on the cell

surface.[7] The PRLR consists of an extracellular domain, a single transmembrane domain,

and an intracellular domain.[3]
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Receptor Dimerization
The canonical model of activation involves ligand-induced dimerization of the PRLR.[8]

Prolactin has two distinct binding sites, allowing it to bind sequentially to two receptor

molecules, forming a stable 1:2 hormone-receptor trimeric complex.[9] This dimerization is a

critical step that brings the intracellular domains of the receptors, and their associated kinases,

into close proximity.

However, accumulating evidence suggests that PRLRs can also exist as pre-formed, ligand-

independent dimers.[10][11][12] In this model, PRL binding to the pre-formed dimer induces a

conformational change that triggers downstream signaling.[11] The transmembrane domain

appears to play a significant role in this ligand-independent dimerization.[10][11]

Fig. 1: Prolactin Receptor Activation Mechanism

Core Signaling Pathways
PRLR activation triggers multiple downstream signaling cascades that regulate diverse cellular

functions, including proliferation, differentiation, and survival.[1][13]

The Canonical JAK/STAT Pathway
The JAK/STAT pathway is the most well-established signaling cascade downstream of the

PRLR.[3][8]

JAK2 Activation: The PRLR constitutively associates with Janus kinase 2 (JAK2).[3][8] Upon

PRL-induced receptor dimerization, the associated JAK2 molecules are brought into

proximity, leading to their trans-autophosphorylation and activation.[8][9]

STAT Recruitment and Phosphorylation: Activated JAK2 phosphorylates specific tyrosine

residues on the intracellular domain of the PRLR.[8] These phosphotyrosine sites serve as

docking sites for the SH2 domains of Signal Transducer and Activator of Transcription

(STAT) proteins, primarily STAT5 (both STAT5a and STAT5b), but also STAT1 and STAT3.[1]

[9] Once recruited, STATs are themselves phosphorylated by JAK2.[8]

Dimerization and Nuclear Translocation: Tyrosine-phosphorylated STAT5 dissociates from

the receptor, dimerizes, and translocates to the nucleus.[3][8]
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Gene Transcription: In the nucleus, STAT5 dimers bind to specific DNA consensus

sequences known as Gamma-Activated Sequences (GAS) in the promoter regions of target

genes, thereby activating their transcription.[8][9] Key target genes include those involved in

milk protein synthesis (e.g., β-casein), cell cycle progression (e.g., Cyclin D1), and anti-

apoptosis (e.g., Bcl-xL).[1][14]
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Fig. 2: The Canonical JAK/STAT Signaling Pathway
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Fig. 2: The Canonical JAK/STAT Signaling Pathway
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The Ras/Raf/MAPK Pathway
Prolactin also activates the mitogen-activated protein kinase (MAPK) cascade, which is crucial

for cell proliferation.[3][15]

Initiation: PRLR dimerization can lead to the recruitment of adapter proteins like Shc to the

receptor complex.[1]

Ras Activation: Phosphorylated Shc recruits the Grb2-SOS complex, which acts as a

guanine nucleotide exchange factor for the small G-protein Ras, converting it from its

inactive GDP-bound state to an active GTP-bound state.[1]

Kinase Cascade: Activated Ras initiates a downstream kinase cascade, sequentially

activating Raf, MEK (MAPK/ERK kinase), and finally ERK1/2 (extracellular signal-regulated

kinases).[1][15][16]

Cellular Effects: Activated ERK1/2 translocates to the nucleus to phosphorylate and activate

various transcription factors (e.g., c-Jun, Myc) that regulate cell cycle progression and

proliferation.[1]

The PI3K/Akt Pathway
The PI3K/Akt pathway is another critical branch of PRL signaling, primarily involved in

promoting cell survival and proliferation.[1][3]

PI3K Activation: The activated PRLR complex can recruit and activate Phosphoinositide 3-

kinase (PI3K).[1][13] This can occur through various mechanisms, including the

phosphorylation of Insulin Receptor Substrate (IRS) proteins or the adapter protein Gab2.[3]

[13]

PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate

(PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma

membrane.

Akt Activation: PIP3 serves as a docking site for proteins with pleckstrin homology (PH)

domains, such as Akt (also known as Protein Kinase B, PKB) and PDK1. This co-localization
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facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like

mTORC2.

Downstream Effects: Activated Akt phosphorylates a wide range of substrates to inhibit

apoptosis (e.g., by phosphorylating Bad and FOXO transcription factors) and promote cell

growth and proliferation (e.g., through mTORC1 activation).[1][3]

Role of Src Family Kinases (SFKs)
Src family kinases (SFKs) are non-receptor tyrosine kinases that are also key components of

PRL signaling.[1][6]

Activation: The PRLR is associated with c-Src, and PRL stimulation leads to its activation.[6]

[17] Interestingly, this activation can occur independently of JAK2.[17]

Downstream Signaling: Activated SFKs can contribute to the activation of other pathways,

including the PI3K/Akt and MAPK pathways, thereby influencing cell proliferation and

migration.[3][18]

Receptor Trafficking: SFKs play a role in PRLR internalization and trafficking, which can

modulate the duration and intensity of the signal.[18]
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Fig. 3: Overview of Major Prolactin Signaling Pathways
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Fig. 4: Western Blotting Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. geneglobe.qiagen.com [geneglobe.qiagen.com]

2. academic.oup.com [academic.oup.com]

3. A pathway map of prolactin signaling - PMC [pmc.ncbi.nlm.nih.gov]

4. Molecular Mechanisms of Prolactin and Its Receptor - PMC [pmc.ncbi.nlm.nih.gov]

5. Frontiers | Prolactin receptor signaling: A novel target for cancer treatment - Exploring anti-
PRLR signaling strategies [frontiersin.org]

6. Role of SRC family kinases in prolactin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

7. [PDF] Prolactin (PRL) and its receptor: actions, signal transduction pathways and
phenotypes observed in PRL receptor knockout mice. | Semantic Scholar
[semanticscholar.org]

8. rep.bioscientifica.com [rep.bioscientifica.com]

9. researchgate.net [researchgate.net]

10. Ligand-independent dimerization of the human prolactin receptor isoforms: functional
implications - PubMed [pubmed.ncbi.nlm.nih.gov]

11. academic.oup.com [academic.oup.com]

12. researchgate.net [researchgate.net]

13. Prolactin signaling pathway (WP2037) - Homo sapiens | WikiPathways - SANDBOX
[sandbox.wikipathways.org]

14. Dynamic Regulation of JAK-STAT Signaling Through the Prolactin Receptor Predicted by
Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

15. Prolactin Activates Mitogen-Activated Protein Kinase Signaling and Corticotropin
Releasing Hormone Transcription in Rat Hypothalamic Neurons - PMC
[pmc.ncbi.nlm.nih.gov]

16. Prolactin activates mitogen-activated protein kinase signaling and corticotropin releasing
hormone transcription in rat hypothalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1679733?utm_src=pdf-custom-synthesis
https://geneglobe.qiagen.com/us/knowledge/pathways/prolactin-signaling
https://academic.oup.com/edrv/article/19/3/225/2530791
https://pmc.ncbi.nlm.nih.gov/articles/PMC3421022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3410225/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.1112987/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.1112987/full
https://pubmed.ncbi.nlm.nih.gov/25472538/
https://www.semanticscholar.org/paper/Prolactin-(PRL)-and-its-receptor%3A-actions%2C-signal-B%C3%B4le-Feysot-Goffin/443148e4b6179e2e4761c8344c324dfdbbd31231
https://www.semanticscholar.org/paper/Prolactin-(PRL)-and-its-receptor%3A-actions%2C-signal-B%C3%B4le-Feysot-Goffin/443148e4b6179e2e4761c8344c324dfdbbd31231
https://www.semanticscholar.org/paper/Prolactin-(PRL)-and-its-receptor%3A-actions%2C-signal-B%C3%B4le-Feysot-Goffin/443148e4b6179e2e4761c8344c324dfdbbd31231
https://rep.bioscientifica.com/downloadpdf/journals/revreprod/1/1/1.pdf
https://www.researchgate.net/figure/Diagram-of-prolactin-PRL-signaling-pathways-Binding-of-PRL-induces-PRL-receptor-PRLR_fig1_228607554
https://pubmed.ncbi.nlm.nih.gov/16840534/
https://pubmed.ncbi.nlm.nih.gov/16840534/
https://academic.oup.com/edrv/article/33/4/504/2354776
https://www.researchgate.net/publication/6944232_Ligand-Independent_Dimerization_of_the_Human_Prolactin_Receptor_Isoforms_Functional_Implications
https://sandbox.wikipathways.org/pathways/WP2037.html
https://sandbox.wikipathways.org/pathways/WP2037.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7878662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7878662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2659278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2659278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2659278/
https://pubmed.ncbi.nlm.nih.gov/19022892/
https://pubmed.ncbi.nlm.nih.gov/19022892/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. Stimulation of c-Src by prolactin is independent of Jak2 - PMC [pmc.ncbi.nlm.nih.gov]

18. academic.oup.com [academic.oup.com]

To cite this document: BenchChem. [Prolactin Signaling Pathway Mechanisms: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679733#prolactin-signaling-pathway-mechanisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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